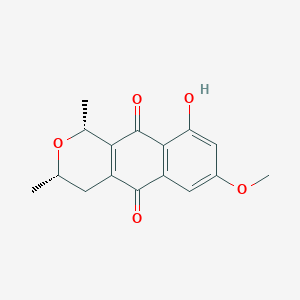

Ventiloquinone L

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ventiloquinone L, also known as this compound, is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Pathway

- Starting Material: Ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate

- Key Reactions:

- Wacker oxidation to yield various derivatives.

- Multi-step processes involving functional group transformations.

Biological Activities

Ventiloquinone L exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds derived from related naphthoquinones demonstrated potent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antiproliferative Activity

This compound and its derivatives have been investigated for their antiproliferative effects on various cancer cell lines. In vitro assays revealed that certain synthesized compounds exhibited significant inhibitory effects against colorectal cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like oxaliplatin and 5-fluorouracil .

Inhibition of Biofilm Formation

Notably, certain derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial strategies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

Ventiloquinone L participates in redox chemistry characteristic of quinones. Key reactions include:

The naphthoquinone moiety undergoes reversible reduction to hydroquinone, facilitating electron transfer in biological systems.

Cycloaddition and Annulation Reactions

This compound's conjugated system enables cycloaddition strategies:

Dötz Benzannulation

Reaction of chromium carbene 5 with alkyne 6 forms the naphthalene backbone via [4+2] cycloaddition. This method achieves regiospecificity critical for constructing the benzo[g]isochromene framework .

Oxa-Pictet-Spengler Reaction

Installs the 1,3-dimethylpyran ring through acid-catalyzed cyclization of hydroxyethyl intermediates, achieving >90% stereoselectivity for the natural (+)-enantiomer .

Stereoselective Modifications

Synthetic routes emphasize enantiocontrol:

These methods enable access to both enantiomers for structure-activity relationship studies .

Dimerization and Biaryl Coupling

Treatment with cerium(IV) ammonium nitrate induces oxidative dimerization:

text2 this compound → Cardinalin 3 analog via C6-C6' biaryl bond

This tandem oxidation/dimerization produces regioisomeric dimers (10a/10b) with distinct atropisomerism .

Biological Activity-Driven Reactions

The compound inhibits topoisomerase II by:

-

Intercalation : Planar quinone system inserts into DNA base pairs.

-

Redox Cycling : Generates semiquinone radicals, causing oxidative DNA damage.

Synthetic Route Comparison

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ventiloquinone L in laboratory settings?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including oxidation, cyclization, and functional group modifications. Critical steps include:

- Purification : Column chromatography (silica gel) with gradient elution to isolate intermediates .

- Validation : Spectroscopic techniques (e.g., 1H/13C NMR, high-resolution mass spectrometry) confirm structural integrity .

- Yield Optimization : Reaction parameters (temperature, catalyst concentration) are systematically varied to maximize efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Structural Confirmation : X-ray crystallography for absolute stereochemical determination; infrared spectroscopy (IR) for functional group identification .

- Quantitative Analysis : Gas chromatography-mass spectrometry (GC-MS) for trace impurity profiling .

Q. What biological targets are primarily associated with this compound’s mechanism of action?

Methodological Answer:

- Target Identification : Use affinity chromatography or pull-down assays with this compound-conjugated beads to isolate binding proteins .

- Functional Validation : siRNA knockdown or CRISPR-Cas9 gene editing to assess target dependency in cellular assays .

- Pathway Mapping : Transcriptomic or proteomic profiling to identify downstream signaling networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Systematic Review : Aggregate data from peer-reviewed studies, prioritizing those with validated experimental controls (e.g., cell line authentication, compound purity documentation) .

- Meta-Analysis : Statistically assess heterogeneity using tools like RevMan; subgroup analysis by cell type, dosage, or exposure duration .

- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays with Z’-factor >0.5) to validate disputed findings .

Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

- Dosing Regimen : Pilot studies to determine maximum tolerated dose (MTD) using log-dose escalation in rodent models .

- Bioavailability Assessment : LC-MS/MS quantification in plasma/tissues; calculate AUC (area under the curve) and half-life .

- Tissue Distribution : Autoradiography or fluorescent tagging for spatial localization .

Q. How can researchers address variability in this compound’s stability under different storage conditions?

Methodological Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .

- Excipient Screening : Co-formulation with antioxidants (e.g., BHT) or lyophilization to enhance shelf life .

- Degradant Identification : LC-QTOF-MS to characterize breakdown products and propose degradation pathways .

Q. What in silico modeling approaches are optimal for predicting this compound’s interactions with novel biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB); validate with MM-GBSA binding energy calculations .

- Dynamic Simulations : Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100+ ns trajectories .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. Data Contradiction and Reproducibility

Q. What statistical frameworks are recommended for analyzing conflicting dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism; compare EC₅₀ values with 95% CI .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude aberrant data points .

- Sensitivity Analysis : Monte Carlo simulations to assess robustness of conclusions to parameter variability .

Propiedades

Fórmula molecular |

C16H16O5 |

|---|---|

Peso molecular |

288.29 g/mol |

Nombre IUPAC |

(1R,3S)-9-hydroxy-7-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H16O5/c1-7-4-10-13(8(2)21-7)16(19)14-11(15(10)18)5-9(20-3)6-12(14)17/h5-8,17H,4H2,1-3H3/t7-,8+/m0/s1 |

Clave InChI |

RNGGDQGPILKTQU-JGVFFNPUSA-N |

SMILES isomérico |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=C(C=C3O)OC |

SMILES canónico |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=C(C=C3O)OC |

Sinónimos |

ventiloquinone L |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.